Lucidone A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lucidone A can be synthesized through various chemical routes. One common method involves the extraction from the fruits of Lindera erythrocarpa using ethanol. The extracted compound is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of above 99% .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification processes such as HPLC. The scalability of this method makes it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Lucidone A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as various substituted compounds that exhibit different pharmacological properties .
Scientific Research Applications
Lucidone A has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Lucidone A involves the modulation of multiple signaling pathways. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the induction of antioxidant genes like heme oxygenase-1 (HO-1). This activation results in increased production of biliverdin, which has antiviral and anti-inflammatory effects . Additionally, this compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation .
Comparison with Similar Compounds
Lucidone A is unique due to its diverse pharmacological properties and low cytotoxicity. Similar compounds include:
Methyl linderone: Another cyclopentenedione with similar pharmacological properties but different molecular targets.
Butanolides: Compounds with similar anti-inflammatory and antioxidant effects but different chemical structures.
This compound stands out due to its ability to modulate multiple signaling pathways and its broad range of therapeutic effects .
Properties
IUPAC Name |
(3S,5R,7S,10S,13R,14R,17S)-17-acetyl-3,7-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-12(25)13-9-18(29)24(6)20-14(26)10-16-21(2,3)17(28)7-8-22(16,4)19(20)15(27)11-23(13,24)5/h13-14,16-17,26,28H,7-11H2,1-6H3/t13-,14+,16+,17+,22+,23-,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQOQQOOZLPVEV-FBHWSAQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97653-92-4 |
Source
|
Record name | Lucidone A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97653-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lucidone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097653924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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